molecular formula C7H5ClFNO B1585899 5-Chloro-2-fluorobenzamide CAS No. 261762-57-6

5-Chloro-2-fluorobenzamide

Cat. No.: B1585899
CAS No.: 261762-57-6
M. Wt: 173.57 g/mol
InChI Key: VTSILFLCXIRODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluorobenzamide is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of benzamide, characterized by the presence of chlorine and fluorine atoms attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluorobenzamide typically involves the reaction of 5-chloro-2-fluorobenzoic acid with ammonia or an amine. One common method includes the conversion of the acid to its corresponding acid chloride, followed by reaction with ammonia in the presence of a solvent like dichloromethane . The reaction conditions often involve:

    Temperature: Room temperature

    Solvent: Dichloromethane

    Reagents: Ammonia (30% aqueous solution)

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

  • Conversion of 5-chloro-2-fluorobenzoic acid to its acid chloride
  • Reaction with ammonia or an amine in a suitable solvent
  • Purification steps to isolate the desired product

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluorobenzamide undergoes various chemical reactions, including:

  • Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
  • Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

  • Substitution: Nucleophiles such as hydroxide ions or amines, typically in polar solvents.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

  • Substitution: Formation of substituted benzamides.
  • Reduction: Formation of 5-chloro-2-fluoroaniline.
  • Oxidation: Formation of 5-chloro-2-fluorobenzoic acid.

Scientific Research Applications

5-Chloro-2-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

  • 5-Chloro-2-fluorobenzoic acid
  • 5-Chloro-2-fluoroaniline
  • 2-Chloro-5-fluorobenzamide

Comparison: 5-Chloro-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-chloro-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSILFLCXIRODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378581
Record name 5-chloro-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-57-6
Record name 5-Chloro-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.